molecular formula C36H73NO3 B8731678 2-Octadecanoylaminooctadecane-1,3-diol CAS No. 96673-02-8

2-Octadecanoylaminooctadecane-1,3-diol

Cat. No.: B8731678
CAS No.: 96673-02-8
M. Wt: 568.0 g/mol
InChI Key: KZTJQXAANJHSCE-UHFFFAOYSA-N
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Description

2-Octadecanoylaminooctadecane-1,3-diol, also known in research contexts as Ceramide NG or the formerly retired name Ceramide 2, is a synthetic dihydroceramide that serves as a critical standard and active component in dermatological and cosmetic science research . This N-stearoylated sphinganine lipid is a fundamental building block of the skin's stratum corneum, where it plays an indispensable role in maintaining the integrity and function of the cutaneous permeability barrier . Its primary research value lies in modeling and investigating the barrier-repairing capabilities of native skin lipids, with studies demonstrating its high efficacy in decreasing transepidermal water loss (TEWL) and restoring hydration in experimentally compromised skin models . In vitro research applications for this compound include its use in studies focused on regenerating the skin's hydrolipid barrier to protect against environmental stressors and in exploring mechanisms to combat skin aging by improving skin firmness, resiliency, and suppleness . The mechanism of action is attributed to its structural role in the extracellular matrix of the skin, where it integrates into lipid layers to facilitate the formation of a multilamellar structure that is impermeable to water and external irritants . By mimicking the natural lipid composition of a healthy skin barrier, this ceramide enables researchers to study the restoration of cutaneous homeostasis, the reinforcement of the skin's defense mechanisms, and the physiological processes underlying skin hydration and elasticity .

Properties

CAS No.

96673-02-8

Molecular Formula

C36H73NO3

Molecular Weight

568.0 g/mol

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)octadecanamide

InChI

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)

InChI Key

KZTJQXAANJHSCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Origin of Product

United States

Comparison with Similar Compounds

Target Compound: 2-Octadecanoylaminooctadecane-1,3-diol

  • Acyl Chain : C18 (saturated).
  • Backbone: C18 amino diol (1,3-diol configuration).
  • Key Features : Fully saturated structure enhances lipid packing and stability .

Marine-Derived Analogs (Dendronephthya gigantea)

  • Compound 15: (2S,3R,4E,8E)-N-Hexadecanoyl-2-amino-4,8-octadecadiene-1,3-diol Acyl Chain: C16 (shorter than target). Backbone: Unsaturated C18 diol (double bonds at C4 and C8).
  • Compound 18: (2S,3R,4E)-N-Hexadecanoyl-2-amino-4-octadecane-1,3-diol Acyl Chain: C16. Backbone: Mono-unsaturated C18 diol (double bond at C4). Key Features: Intermediate fluidity between Compound 15 and the target, suggesting balanced membrane interactions .

Branched Alcohol: Octyldodecanol

  • Structure : Branched C20 alcohol (2-Octyldodecan-1-ol).
  • Key Features: Lacks amino and diol groups; functions as a non-polar emollient in cosmetics .

Data Tables: Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Source/Application Key Properties
This compound C₃₆H₇₁NO₃ ~565.96 Synthetic ceramide (skin care) Forms lamellar phases with cholesterol; enhances barrier function
Compound 15 (Marine-derived) C₃₄H₆₅NO₃ ~535.89 Dendronephthya gigantea Antimicrobial activity; high fluidity due to polyunsaturation
Compound 18 (Marine-derived) C₃₄H₆₇NO₃ ~537.90 Dendronephthya gigantea Membrane stabilization; moderate fluidity
Octyldodecanol C₂₀H₄₂O 298.55 Cosmetic emollient Improves texture and spreadability; no ceramide-like bioactivity

Research Findings on Functional Differences

Biophysical Interactions

  • This compound: Forms tightly packed lamellar structures with cholesterol, critical for skin barrier resilience. Saturated acyl chains facilitate hydrophobic interactions .
  • Compound 15 : Unsaturated backbone disrupts lipid packing, increasing membrane permeability—a trait linked to antimicrobial effects in marine organisms .
  • Octyldodecanol: Branched structure prevents ordered phase formation, acting as a lubricant rather than a barrier component .

Functional and Application Differences

  • Cosmetic vs.
  • Structural Impact on Performance :
    • Longer acyl chains (C18 vs. C16) improve barrier efficacy in synthetic ceramides.
    • Unsaturation in marine analogs reduces stability but enhances bioactivity.

Q & A

Basic Question: How can researchers optimize the synthesis of 2-Octadecanoylaminooctadecane-1,3-diol to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic experimental design. Utilize factorial design to evaluate the impact of variables (e.g., reaction temperature, solvent polarity, catalyst concentration) on yield and purity. For multi-parameter screening, orthogonal array design (e.g., Taguchi method) minimizes experimental runs while identifying critical factors. Post-synthesis, employ column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate gradients) to isolate the compound. Monitor purity via HPLC with a C18 column and UV detection at 210–230 nm .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve hydroxyl and amide proton signals (δ 1.2–1.6 ppm for aliphatic chains, δ 6.5–7.5 ppm for amide protons). Pair with FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups.
  • Quantitative Analysis : Apply reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) for molecular ion detection (e.g., [M+H]⁺ or [M+Na]⁺ adducts). Calibrate using certified reference standards .

Basic Question: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies under controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). For thermal stability, use differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) to detect decomposition thresholds (>200°C). Note incompatibilities with strong acids/alkalis and oxidizing agents during storage .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear EN 374-certified nitrile gloves and safety goggles. Use fume hoods or local exhaust ventilation to minimize inhalation exposure.
  • Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water runoff into drains.
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and seek medical evaluation .

Advanced Question: How can computational modeling be integrated to predict the thermodynamic stability and reactivity of this compound?

Methodological Answer:
Use density functional theory (DFT) to calculate Gibbs free energy (ΔG) of hydrolysis or oxidation reactions, focusing on the amide and hydroxyl moieties. Validate predictions with molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) to model intermolecular interactions. Compare simulated infrared spectra with experimental FT-IR data to refine force field parameters .

Advanced Question: What experimental strategies can address discrepancies between observed and theoretical data in the compound’s spectroscopic profiles?

Methodological Answer:

  • Sensitivity Analysis : Vary NMR acquisition parameters (e.g., pulse width, relaxation delay) to resolve overlapping signals.
  • Cross-Validation : Use 2D-COSY and HSQC to assign ambiguous peaks.
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments.
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate spectral features with structural perturbations .

Advanced Question: How can researchers design studies to investigate the compound’s interactions with lipid bilayers or protein targets?

Methodological Answer:

  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) with model membranes (e.g., DPPC liposomes).
  • Fluorescence Quenching : Label the compound with BODIPY or NBD probes to monitor partitioning into lipid phases.
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., hydrolases). Validate via mutagenesis studies on key residues .

Advanced Question: What methodologies resolve contradictions between experimental and computational data regarding the compound’s aggregation behavior?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radii under varying concentrations and pH.
  • Cryo-TEM : Visualize aggregate morphology at nanoscale resolution.
  • Coarse-Grained MD Simulations : Model self-assembly kinetics using MARTINI force fields . Compare with experimental critical micelle concentration (CMC) values derived from tensiometry .

Advanced Question: How can researchers integrate multi-omics approaches to study the compound’s metabolic fate in biological systems?

Methodological Answer:

  • Metabolomics : Use LC-QTOF-MS to track metabolites in cell lysates or biofluids.
  • Proteomics : Apply SILAC labeling to identify proteins interacting with the compound.
  • Pathway Analysis : Map data to KEGG or Reactome databases using Ingenuity Pathway Analysis (IPA) . Cross-reference with transcriptomic data (RNA-seq) to infer regulatory mechanisms .

Advanced Question: What frameworks guide the development of structure-activity relationship (SAR) models for derivatives of this compound?

Methodological Answer:

  • QSAR Modeling : Use MOE or Dragon software to compute molecular descriptors (e.g., logP, polar surface area). Train models with partial least squares regression (PLS) or random forest algorithms .
  • Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting.
  • Mechanistic Insights : Corrogate SAR trends with X-ray crystallography or NMR-derived conformational analyses .

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